molecular formula C17H15ClN2O3 B15027705 N'-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B15027705
M. Wt: 330.8 g/mol
InChI Key: AUGBIRFLPXSMPS-DHZHZOJOSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its unique structural features This compound contains both an amino group and a methoxyphenyl group, which are linked to a chlorophenyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE typically involves a multi-step process:

  • Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 4-methoxyphenyl intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base.

  • Coupling with Chlorophenyl Prop-2-enoate: : The Schiff base is then reacted with 2-chlorophenyl prop-2-enoate under basic conditions to form the final product. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can minimize human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C17H15ClN2O3/c1-22-14-9-6-13(7-10-14)17(19)20-23-16(21)11-8-12-4-2-3-5-15(12)18/h2-11H,1H3,(H2,19,20)/b11-8+

InChI Key

AUGBIRFLPXSMPS-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)/C=C/C2=CC=CC=C2Cl)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C=CC2=CC=CC=C2Cl)N

Origin of Product

United States

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